Calcium titanate

Description

Structure

2D Structure

Propriétés

IUPAC Name |

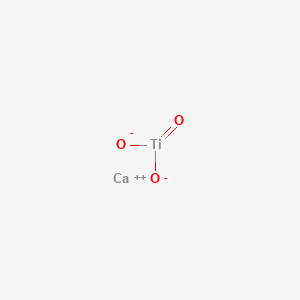

calcium;oxygen(2-);titanium(4+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.3O.Ti/q+2;3*-2;+4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUCVIBPSSMHJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ca+2].[Ti+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO3Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890839 | |

| Record name | Calcium titanium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12049-50-2, 37226-56-5 | |

| Record name | Calcium titanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012049502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium titanium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM TITANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RX87EZD0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Process Engineering for Calcium Titanate

Solid-State Reaction Techniques for Calcium Titanate Materials

Solid-state reactions are a conventional and straightforward approach for synthesizing ceramic materials like this compound. This method involves the direct reaction of solid precursors at elevated temperatures.

The most traditional method for preparing this compound is the high-temperature solid-state reaction. This process involves the intimate mixing of precursor powders, typically calcium carbonate (CaCO₃) or calcium oxide (CaO) and titanium dioxide (TiO₂), in stoichiometric ratios. The homogenized mixture is then subjected to high-temperature calcination, often requiring temperatures between 1000°C and 1350°C, to facilitate the diffusion of ions and the formation of the desired CaTiO₃ perovskite phase. To ensure a complete reaction and a homogenous final product, the process may involve several cycles of grinding and heating. This technique is known for its simplicity and use of low-cost precursors, though it often results in powders with large, irregular particles and can require significant energy input due to the high reaction temperatures. Studies have successfully synthesized orthorhombic CaTiO₃ using this method, for instance, by sintering at 1000°C for 6 hours.

Table 1: Parameters in Conventional Solid-State Synthesis of CaTiO₃

| Calcium Precursor | Titanium Precursor | Sintering Temperature (°C) | Sintering Time (hours) | Key Finding |

|---|---|---|---|---|

| CaCO₃ | TiO₂ | 1350 | - | Standard method for CaTiO₃ synthesis. |

| CaO (40 mol%) | TiO₂ (60 mol%) | 1000 | 6 | Successful preparation of orthorhombic CaTiO₃. |

| Ca(NO₃)₂ • 4H₂O | TiO₂ | 1100 | 24 | Solid-state synthesis of Mg-doped CaTiO₃. |

Mechanochemical synthesis is an evolution of the solid-state method that utilizes mechanical energy to induce chemical reactions and structural changes. High-energy ball milling is a common technique where precursor powders, such as CaCO₃, Ca(OH)₂, or CaO with TiO₂, are ground together. This process reduces particle size to the nanoscale, increases the surface area and creates crystal lattice defects, which significantly enhances the reactivity of the precursors. Consequently, the temperature required for the formation of the CaTiO₃ phase is considerably lowered compared to conventional methods, often to around 800-850°C. The milling time and ball-to-powder ratio are critical parameters that influence the synthesis process; for example, one study found that a milling time of 70 hours was required to form CaTiO₃ nanoparticles without subsequent heat treatment. This approach is valued for being environmentally friendly as it can reduce energy consumption and sometimes be performed without solvents.

Table 2: Research Findings in Mechanochemical Synthesis of CaTiO₃

| Calcium Precursor | Titanium Precursor | Milling Time (h) | Calcination Temp. (°C) | Resulting Particle/Crystallite Size |

|---|---|---|---|---|

| CaCO₃ | TiO₂ | 0.5 - 5 | 800 | 50.06 nm |

| CaCO₃ | TiO₂ | 70 | No heat treatment | 30 - 70 nm |

| Ca(OH)₂ | TiO₂ | - | 800 | 422 nm |

Conventional High-Temperature Solid-State Reactions

Solution-Based Synthesis Routes for this compound

Solution-based methods offer greater control over the final product's characteristics by achieving atomic-level mixing of the precursors in a liquid phase. These techniques generally allow for lower synthesis temperatures and the production of highly homogenous, fine powders.

The sol-gel method is a versatile wet-chemical technique used to produce crystalline, phase-pure, submicrometer-sized this compound powders at low temperatures. The process begins with the formation of a colloidal suspension (sol) from molecular precursors, such as calcium acetate (B1210297) or calcium nitrate (B79036) tetrahydrate and a titanium alkoxide like titanium(IV) isopropoxide. A chelating agent, such as citric acid, is often used to control the hydrolysis and condensation reactions. Through hydrolysis and polycondensation reactions, the sol evolves into a viscous gel. This gel is then dried to form a xerogel, which upon calcination at relatively low temperatures (typically 600–900°C), decomposes the organic components and crystallizes into the final CaTiO₃ powder. The sol-gel route provides excellent chemical homogeneity and allows for the synthesis of nanoparticles with a controlled size. For instance, CaTiO₃ nanoparticles with an average size of 27 nm have been produced via sol-gel followed by calcination at 600°C.

Table 3: Parameters in Sol-Gel Synthesis of CaTiO₃

| Calcium Precursor | Titanium Precursor | Chelating Agent | Calcination Temp. (°C) | Key Outcome |

|---|---|---|---|---|

| Calcium acetate | Titanium(IV) isopropoxide | - | 550 - 900 | Phase-pure, submicrometer-sized CaTiO₃. |

| Ca(NO₃)₂∙4H₂O | Titanium(IV) isopropoxide | Citric acid | 600 | 27 nm CaTiO₃ nanoparticles. |

| Ca(NO₃)₂ | Titanium(IV) isopropoxide | Citric acid | - | Precursor for spray pyrolysis. |

Hydrothermal and solvothermal methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, within a sealed vessel (autoclave) under controlled temperature and pressure. These techniques are highly effective for synthesizing crystalline nanomaterials directly from solution at mild temperatures, typically ranging from 110°C to 250°C. Common precursors include calcium salts like calcium chloride (CaCl₂) or calcium nitrate (Ca(NO₃)₂) and titanium sources such as titanium dioxide, titanium tetrachloride (TiCl₄), or titanium alkoxides. The presence of a mineralizer, often a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is crucial as it influences the reaction kinetics and the morphology of the final product. By carefully controlling parameters like temperature, reaction time, pH, and precursor concentration, it is possible to produce CaTiO₃ with diverse and well-defined morphologies, including nanoparticles, cuboids, prisms, and nanowires.

Table 4: Morphologies of CaTiO₃ Achieved via Hydrothermal/Solvothermal Synthesis

| Calcium Source | Titanium Source | Solvent/Mineralizer | Temperature (°C) | Resulting Morphology |

|---|---|---|---|---|

| Metatitanic acid | Ca(OH)₂ | Water | 120 - 180 | Cuboid-like nanoparticles. |

| CaCl₂·5H₂O | Ti(OC₄H₉)₄ | Water-ethanol/NaOH | - | Nanosheets and Prisms. |

| CaCl₂ | Anatase-TiO₂ | NaOH solution | 110 - 150 | Nanowires. |

Chemical co-precipitation is a simple and effective method for synthesizing CaTiO₃ powders. It involves the simultaneous precipitation of calcium and titanium precursor species from a solution by adding a precipitating agent. This ensures a high degree of homogeneity due to the intimate, atomic-level mixing of the components in the precursor precipitate. For example, a precursor can be formed by reacting potassium titanyl oxalate (B1200264) and calcium chloride in an ammoniacal medium. Another route involves using Ca(NO₃)₂ and titanium(IV) n-butoxide in a nonaqueous oxalate process. The resulting amorphous precipitate is then filtered, dried, and calcined at a specific temperature to yield the crystalline CaTiO₃ phase. This method is advantageous due to its simplicity, low cost, and ability to produce fine, homogenous powders.

Table 5: Co-precipitation Synthesis of CaTiO₃

| Calcium Precursor | Titanium Precursor | Precipitating Agent/Medium | Calcination Temp. (°C) | Key Feature |

|---|---|---|---|---|

| CaCl₂ | Potassium titanyl oxalate | NH₄OH | - | Forms spherical particles (~200 nm). |

| CaCO₃ | TiO₂ | NaOH solution | 700 | Practical, low-cost method. |

Table 6: Chemical Compounds and PubChem CIDs

| Compound Name | Formula | PubChem CID |

|---|---|---|

| This compound | CaTiO₃ | 73499 |

| Calcium Carbonate | CaCO₃ | 10112 |

| Titanium Dioxide | TiO₂ | 26042 |

| Calcium Oxide | CaO | 14778 |

| Calcium Hydroxide | Ca(OH)₂ | 14777 |

| Calcium Acetate | Ca(C₂H₃O₂)₂ | 6116 |

| Titanium(IV) Isopropoxide | C₁₂H₂₈O₄Ti | 10972 |

| Calcium Nitrate | Ca(NO₃)₂ | 24936 |

| Citric Acid | C₆H₈O₇ | 311 |

| Calcium Chloride | CaCl₂ | 5284359 |

| Sodium Hydroxide | NaOH | 14798 |

| Potassium Hydroxide | KOH | 14797 |

| Potassium Titanyl Oxalate | C₄K₂O₉Ti | 16212356 |

| Titanium(IV) butoxide | C₁₆H₃₆O₄Ti | 16962 |

| Praseodymium(III) Oxide | Pr₂O₃ | 159424 |

| Aluminum Oxide | Al₂O₃ | 14769 |

| Lead(II) Acetate | Pb(C₂H₃O₂)₂ | 11689 |

| 2-Methoxyethanol | C₃H₈O₂ | 11320 |

| Ethanol | C₂H₅OH | 702 |

| Acetic Acid | CH₃COOH | 176 |

| Nitric Acid | HNO₃ | 944 |

| Ammonium Hydroxide | NH₄OH | 14923 |

Polymeric Precursor Methods for this compound Synthesis

The polymeric precursor method, an evolution of the sol-gel process, is a widely utilized chemical route for synthesizing this compound (CaTiO3) powders. This technique, often referred to as the Pechini method, is based on the chelation of metal cations by a carboxylic acid, such as citric acid, followed by polymerization with a polyhydroxy alcohol like ethylene (B1197577) glycol. This process creates a homogeneous, viscous solution that can be converted into a thermoplastic gel. The primary advantage of this method is its ability to produce ceramic powders with small particle sizes and a single phase at relatively low temperatures.

The process typically involves dissolving calcium-containing precursors, such as calcium carbonate or calcium acetate, and a titanium source, like titanium (IV) isopropoxide, in a solution with citric acid and ethylene glycol. The resulting polymeric resin is then heat-treated to decompose the organic components and crystallize the CaTiO3 phase. For instance, CaTiO3 powders have been successfully synthesized using the Pechini method at a temperature of 700 °C for 6 hours, resulting in nanoparticles with a primary particle size of less than 100 nm. Another study reported the complete formation of CaTiO3 at 800°C. The use of capping agents like oxalic acid, salicylic (B10762653) acid, and cinnamic acid can further influence the morphology and particle size of the resulting nanoparticles.

This method offers excellent control over stoichiometry and homogeneity due to the mixing of precursors at the atomic level in the solution phase. The resulting powders are often highly sinter-active, meaning they can be densified into ceramic bodies at lower temperatures than powders produced by conventional solid-state reactions.

Advanced Vapor and Combustion Synthesis Techniques

Spray Pyrolysis for this compound Thin Films and Powders

Spray pyrolysis is a versatile technique for producing both thin films and powders of this compound. The process involves atomizing a precursor solution containing calcium and titanium salts into fine droplets, which are then passed through a high-temperature furnace. The solvent evaporates, and the precursors decompose and react to form CaTiO3 particles. This method is advantageous due to its simplicity, control over particle size from nanometers to submicrometers, uniform particle size distribution, high purity, and stoichiometric control.

The characteristics of the synthesized CaTiO3 are highly dependent on the process parameters. The concentration of the precursor solution and the furnace temperature are key factors influencing the crystallization and morphology of the particles. For example, studies have shown that the concentration of the precursor solution directly impacts the resulting particle morphology. The substrate temperature is another critical parameter in the case of thin film deposition, affecting the film's roughness, porosity, crystallinity, and texture.

Researchers have successfully synthesized single-phase, crystalline CaTiO3 with spherical particles using an aqueous solution of calcium nitrate and titanium (IV) isopropoxide with citric acid monohydrate. The resulting CaTiO3 exhibited an orthorhombic symmetry with a Pbnm space group.

Solution Combustion Synthesis of this compound Ceramics

Solution combustion synthesis is a rapid, energy-efficient method for producing fine, homogeneous ceramic powders, including this compound. This technique involves an exothermic redox reaction between metal nitrates (oxidizers) and an organic fuel, such as glycine (B1666218) or tartaric acid, in an aqueous solution. Heating the solution initiates a self-sustaining combustion reaction, leading to the formation of the desired oxide powder.

This method is noted for its simplicity and the ability to produce powders with fine particle sizes, which in turn leads to finer grain sizes and enhanced density in the final ceramic product. For instance, CaTiO3 powders synthesized by this method exhibited particle sizes ranging from 135 to 155 nm. The resulting powders often have a porous morphology and a high surface area. One study reported a surface area of approximately 30.89 m²/g for CaTiO3 synthesized via solution combustion.

The properties of the synthesized CaTiO3 can be tailored by adjusting parameters such as the type of fuel and the calcination temperature. For example, using tartaric acid as a fuel and a subsequent calcination step can influence the phase, morphology, crystallite size, and other properties of the perovskite CaTiO3. The resulting ceramics often exhibit improved dielectric properties compared to those prepared by conventional solid-state reactions.

Self-Propagating High-Temperature Synthesis (SHS) of this compound

Self-propagating high-temperature synthesis (SHS), also known as combustion synthesis, is a process that utilizes a highly exothermic reaction to produce advanced materials. Once initiated by a small external energy source, a combustion wave propagates through the reactants, generating extremely high temperatures (up to 4000 K) and rapidly converting them into the desired product. This method is characterized by its energy efficiency and short processing times.

For this compound, the SHS process can involve reactants such as calcium carbonate (CaCO3), titanium dioxide (TiO2), and a reducing agent like magnesium. The high temperatures generated during the reaction facilitate the formation of the CaTiO3 phase. The rapid cooling rates inherent to the SHS process can result in materials with very fine grains and metastable compositions.

The characteristics of the final product are influenced by the initial composition of the reactants and the synthesis atmosphere. For instance, high-energy milling of the reactant powders prior to SHS can increase the reactive surface area and induce structural defects, promoting a more complete combustion reaction. The SHS method has been successfully used to produce Bi4Ti3O12 powders with a plate-like morphology and particle sizes smaller than 1 μm in a significantly shorter time compared to solid-state reaction methods.

Pulsed Laser Deposition (PLD) of this compound Thin Films

Pulsed Laser Deposition (PLD) is a physical vapor deposition technique used to grow high-quality, epitaxial thin films of materials like this compound. The process involves focusing a high-energy pulsed laser beam onto a target material (in this case, CaTiO3) within a vacuum chamber. The intense laser energy ablates the target, creating a plasma plume of atoms and ions that travels towards a heated substrate, where it condenses to form a thin film.

The quality and properties of the deposited CaTiO3 thin films are highly dependent on several parameters, including the substrate temperature, oxygen pressure, and laser energy density. For example, high-quality epitaxial CaTiO3 thin films have been grown on SrRuO3-buffered SrTiO3 and LaAlO3 substrates at a substrate temperature of 750°C and an oxygen pressure of 100 mTorr. The thickness of the film also plays a crucial role; for instance, 1-µm-thick films have shown dielectric constants very close to those of bulk CaTiO3.

PLD allows for precise control over the film's stoichiometry and crystallinity. In-situ monitoring techniques like Reflection High-Energy Electron Diffraction (RHEED) can be used to observe the growth of the thin film in real-time. The resulting films often exhibit excellent dielectric properties, making them suitable for applications in high-frequency devices.

Influence of Synthesis Parameters on this compound Material Characteristics

The properties of this compound are profoundly influenced by the chosen synthesis method and the specific parameters employed during its fabrication. Factors such as calcination temperature, precursor concentration, fuel type, and sintering conditions play a critical role in determining the final material's characteristics, including its chemical composition, microstructure, and dielectric properties.

Effect of Synthesis Method: Different synthesis techniques yield CaTiO3 with distinct characteristics. For example, solution combustion synthesis generally produces powders with finer particle sizes (135-155 nm) compared to the solid-state reaction method (275-419 nm). This smaller particle size in solution-combusted powders leads to finer grain sizes and enhanced density in the sintered ceramic, which in turn results in superior dielectric constants. The polymeric precursor method also allows for the synthesis of submicrometer-sized, phase-pure this compound at low temperatures.

Influence of Process Parameters:

Calcination Temperature: The temperature at which the precursor material is heated significantly affects the crystallinity and phase purity of the CaTiO3. For instance, in the polymeric precursor method, a temperature of 700°C for 6 hours has been shown to produce a perovskite-type phase with a primary particle size of less than 100 nm. In solution combustion, the calcination temperature influences the phase, morphology, and crystallite size.

Precursor Concentration: In spray pyrolysis, the concentration of the precursor solution has a direct impact on the morphology of the resulting particles.

Sintering Conditions: The final density and grain size of the ceramic are controlled by the sintering process. Two-step sintering has been shown to produce denser microstructures and higher dielectric constants compared to single-step sintering. A CaTiO3 ceramic sintered at 1350°C for 180 minutes achieved a maximum density of 3.65 g/cm³.

Doping: The introduction of dopants can significantly alter the dielectric properties. Doping CaTiO3 with various divalent and trivalent cations can increase the dielectric constant. The substitution of Ca-ions with Sr-ions can lead to a high permittivity, while substitution with La-ions can increase the quality factor.

The following table summarizes the influence of various synthesis parameters on the characteristics of this compound:

| Synthesis Parameter | Influence on Material Characteristics |

| Synthesis Method | Affects particle size, homogeneity, and phase purity. Solution combustion yields finer particles than solid-state reaction. |

| Calcination Temperature | Controls crystallinity and phase formation. |

| Precursor Concentration | Influences particle morphology in methods like spray pyrolysis. |

| Sintering Conditions | Determines the final density and grain size of the ceramic. |

| Doping | Modifies dielectric properties such as permittivity and quality factor. |

Structural Elucidation and Crystallographic Analysis of Calcium Titanate

Advanced X-ray Diffraction (XRD) Techniques for Phase Identification and Lattice Parameter Refinement

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases and determining the lattice parameters of calcium titanate. Studies have consistently shown that CaTiO3 typically crystallizes in an orthorhombic perovskite structure at room temperature. The space group is commonly identified as Pbnm. However, other phases, such as tetragonal and cubic, can exist at higher temperatures. For instance, CaTiO3 exhibits an orthorhombic phase at room temperature, transitions to a tetragonal structure at approximately 870 K, and further transforms to a cubic structure around 1273 K.

The precise lattice parameters of the orthorhombic phase have been determined through XRD analysis. Representative values are a = 5.408 Å, b = 5.507 Å, and c = 7.694 Å. Another study reported similar values of a = 5.3862 Å, b = 5.4433 Å, and c = 7.6440 Å, with a unit cell volume of 224.11 ų. These slight variations can be attributed to different synthesis conditions and measurement techniques.

Rietveld Analysis for Crystal Structure Determination of this compound

Rietveld refinement is a powerful method used in conjunction with XRD data to refine the crystal structure of materials like this compound. This analysis allows for the precise determination of atomic positions, lattice parameters, and other structural details by fitting a calculated diffraction pattern to the experimental data.

Successful Rietveld refinement of CaTiO3 has confirmed its orthorhombic symmetry with the Pbnm space group. The quality of the fit in Rietveld analysis is assessed by reliability factors (R-factors). For CaTiO3, reported values include R-profile (Rp) of 11.9%, weighted R-profile (Rwp) of 12.8%, and an expected R-factor (Rexp) of 7.99%, indicating a good agreement between the observed and calculated diffraction patterns. This method has been instrumental in confirming the perovskite structure and understanding the influence of synthesis conditions and substitutions on the crystal lattice.

Electron Microscopy for Microstructural and Morphological Characterization of this compound

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for examining the microstructure and morphology of this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Morphology and Grain Size Analysis

SEM analysis provides detailed information about the surface topography, grain size, and porosity of this compound ceramics. SEM images have revealed that the morphology of CaTiO3 can vary significantly depending on the synthesis method and subsequent heat treatments. For instance, powders synthesized via co-precipitation and calcined at different temperatures exhibit changes in grain size and densification. One study found that as the calcination temperature increased from 500 °C to 700 °C, the particles became denser and the grain size increased.

The grain size of sintered this compound pellets is also readily analyzed using SEM. In one investigation, the average grain size increased from 1.77 µm to 2.18 µm as the sintering holding time was extended. Other studies have reported a range of grain sizes, from the nanometer scale (e.g., 18-29 nm for yttrium-doped barium this compound) to several micrometers, often influenced by doping and sintering conditions. The morphology is often described as porous and agglomerated, with some preparations showing a distinct cube-like or cauliflower-like texture.

Transmission Electron Microscopy (TEM) for Nanostructure and Domain Observation

TEM allows for higher resolution imaging of the internal structure of this compound, revealing details about its nanostructure and the presence of domains. TEM studies have confirmed the crystalline nature of CaTiO3 nanoparticles and have been used to observe their size distribution, which can range from 30 to 70 nm.

A significant finding from TEM analysis is the observation of orientational domains within this compound grains. Instead of typical ferroelectric domains, CaTiO3 often exhibits domains where the crystallographic axes are slightly tilted relative to each other. The boundaries of these domains, or domain walls, can range in thickness from a few to several hundred nanometers. High-resolution TEM has even enabled the measurement of picometer-scale off-center displacements of titanium atoms within these domain walls, confirming local polar distortions.

Spectroscopic Investigations of this compound Bonding and Molecular Vibrations

Spectroscopic techniques provide insight into the chemical bonding and vibrational modes within the this compound crystal lattice.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

FT-IR spectroscopy is a key tool for identifying the functional groups and vibrational modes present in this compound. The FT-IR spectrum of CaTiO3 is characterized by specific absorption bands that correspond to the vibrations of the Ti-O bonds within the TiO₆ octahedra, which are the fundamental building blocks of the perovskite structure.

Several studies have consistently identified two main vibrational regions. A broad absorption band observed in the range of 500-600 cm⁻¹ is attributed to the stretching vibrations of the Ti-O bonds. nih.govresearchgate.net More specifically, bands around 515-570 cm⁻¹ are assigned to Ti-O stretching. Another significant absorption region is found at lower wavenumbers, typically between 400 cm⁻¹ and 500 cm⁻¹. Bands in this region, for example around 415-460 cm⁻¹, are assigned to the bending vibrations of Ti-O-Ti bonds. The presence and specific positions of these bands confirm the formation of the this compound perovskite structure. karazin.ua

Raman Spectroscopy for Lattice Dynamics and Phase Transitions

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a material, providing insights into its crystal structure, lattice dynamics, and phase transitions. In the case of this compound (CaTiO₃), Raman studies have been instrumental in understanding its structural transformations under varying temperature and pressure conditions.

At room temperature, CaTiO₃ typically exhibits an orthorhombic crystal structure. Its Raman spectrum is characterized by a series of peaks corresponding to the vibrational modes of the TiO₆ octahedra and the movement of the Ca²⁺ ions within the lattice. The analysis of these Raman modes allows for a detailed understanding of the interatomic forces and the symmetry of the crystal lattice.

Studies on the temperature dependence of the Raman spectrum of CaTiO₃ have revealed phase transitions. For instance, a phase transition from a cubic to a distorted phase has been observed at approximately 154 K, which is identified as a displacive-type phase transition. fud.edu.ng This transition is characterized by the softening of certain phonon modes as the transition temperature is approached. fud.edu.ng Specifically, research has shown that with heating, discontinuous changes in the Raman spectra can be linked to phase changes from an orthorhombic Pbnm to an orthorhombic Cmcm structure, and subsequently to a cubic Pm3m structure. researchgate.net These transitions are associated with the sequential rotations of the TiO₆ octahedra. researchgate.net

The effect of pressure on the Raman spectrum of CaTiO₃ has also been investigated. It has been observed that the pressure shifts of the Raman modes are related to a significant compression of the Ti-O bond. researchgate.net However, no major structural changes have been reported up to a pressure of 22 GPa, indicating the stability of the orthorhombic phase under high pressure. researchgate.net

In studies of lead titanate ceramics modified with calcium, Raman scattering has been used to observe the soft optic modes responsible for ferroelectric phase transitions. nih.govaip.org The A1(1TO) mode, which softens as it approaches the Curie temperature, shows a marked dependence on the calcium content and temperature, highlighting the influence of calcium on the lattice vibrations and phase transition behavior. nih.govaip.org

The following table summarizes key Raman modes observed in this compound and their assignments:

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~209 | F2g mode | fud.edu.ng |

| ~385 | ν2 (Eg) internal mode | fud.edu.ng |

| ~495 | ν1 (A1g) internal mode | fud.edu.ng |

Note: The exact positions of Raman peaks can vary depending on the specific experimental conditions, such as temperature, pressure, and the presence of dopants.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is crucial for verifying its stoichiometry and determining the oxidation states of its constituent elements: calcium, titanium, and oxygen.

A typical XPS survey scan of a pure CaTiO₃ sample confirms the presence of Ca, Ti, and O. High-resolution spectra of the individual elements provide detailed information about their chemical states.

Calcium (Ca 2p): The Ca 2p spectrum typically shows two spin-orbit split peaks, Ca 2p₃/₂ and Ca 2p₁/₂, at binding energies around 347.3 eV and 350.7 eV, respectively. researchgate.net The positions and shapes of these peaks are characteristic of the Ca²⁺ oxidation state.

Titanium (Ti 2p): The Ti 2p region also exhibits a doublet, Ti 2p₃/₂ and Ti 2p₁/₂, with binding energies of approximately 458.8 eV and 463.3 eV, respectively. rsc.org These values are consistent with the Ti⁴⁺ oxidation state, which is expected in the perovskite structure of CaTiO₃. researchgate.net In some cases, the presence of Ti³⁺ ions can be detected by the appearance of shoulder peaks at lower binding energies. rsc.org

Oxygen (O 1s): The O 1s spectrum is often more complex and can be deconvoluted into multiple peaks. The main peak, typically around 530 eV, is attributed to the lattice oxygen in the Ti-O bonds of the CaTiO₃ structure. rsc.org Additional peaks at higher binding energies may indicate the presence of surface-adsorbed oxygen, hydroxides, or carbonates. rsc.org

XPS analysis is particularly useful in studying doped or modified this compound materials. For example, in CaCu₃Ti₄O₁₂ (CCTO), XPS has been used to confirm the +2 oxidation state of copper and the +4 oxidation state of titanium. researchgate.net In another study on calcium cerium titanate, XPS was employed to determine the relative amounts of Ce³⁺ and Ce⁴⁺ ions on the surface of the ceramic. researchgate.net

The following table provides a summary of typical binding energies for the core levels of elements in this compound:

| Element | Core Level | Binding Energy (eV) | Oxidation State | Reference |

| Ca | 2p₃/₂ | ~347.3 | +2 | researchgate.net |

| Ca | 2p₁/₂ | ~350.7 | +2 | researchgate.net |

| Ti | 2p₃/₂ | ~458.8 | +4 | rsc.org |

| Ti | 2p₁/₂ | ~463.3 | +4 | rsc.org |

| O | 1s | ~530.0 | -2 (Lattice) | rsc.org |

Note: Binding energy values can be influenced by the specific instrument calibration, surface charging effects, and the chemical environment of the atoms.

Surface Area and Porosity Characterization of this compound Materials

The surface area and porosity of this compound materials are critical properties that significantly influence their performance in various applications, such as photocatalysis, sensing, and as components in electronic devices. Different synthesis methods can lead to materials with vastly different surface characteristics.

The Brunauer-Emmett-Teller (BET) method is commonly used to determine the specific surface area of powdered materials. For instance, this compound nanopowders can exhibit a surface area ranging from 5 to 20 m²/g. sigmaaldrich.cn Nanoparticles prepared by a sol-gel method have been reported to have a specific surface area of 43.9 m²/g. mdpi.com In contrast, materials synthesized via a solid-state reaction often have lower surface areas.

The porosity of this compound can also be controlled through various synthesis techniques. For example, the use of pore-forming agents like polymethyl methacrylate (B99206) (PMMA) in the synthesis of calcium copper titanate electrodes allows for the creation of porous structures. Mercury porosimetry is a technique used to characterize the pore size distribution and total pore volume of such materials.

The synthesis method has a direct impact on these properties. The sol-gel method is known to produce nanoparticles with high purity and controlled porosity. High-energy milling can also increase the reactive surface area of the precursors, leading to a more complete reaction and a dense final product with low porosity. For example, high-energy milling of precursors for 30 minutes resulted in a reactive surface area of 12.5 m²/g, and after sintering, the resulting ceramic had a porosity of 0.54%.

The table below presents a comparison of surface area and porosity for this compound prepared by different methods:

| Synthesis Method | Specific Surface Area (m²/g) | Porosity (%) | Reference |

| Nanopowder (unspecified) | 5-20 | - | sigmaaldrich.cn |

| Sol-Gel | 43.9 | - | mdpi.com |

| High-Energy Milling/Sintering | 12.5 (pre-sintering) | 0.54 |

Note: The values presented are indicative and can vary based on the specific synthesis parameters.

Defect Chemistry and Non Stoichiometry in Calcium Titanate

Point Defects in Calcium Titanate Perovskites

Point defects, which are zero-dimensional imperfections in the crystal lattice, are fundamental to understanding the behavior of this compound. These include vacancies, interstitials, and substitutions.

Oxygen vacancies are a common and highly influential point defect in perovskite oxides like this compound. researchgate.netuni-rostock.de Their formation is often associated with reducing conditions or the incorporation of acceptor dopants. researchgate.net The creation of an oxygen vacancy can be represented using Kröger-Vink notation. For instance, in an oxygen-deficient atmosphere, an oxygen ion can leave the lattice, creating a vacancy and leaving behind two electrons. utwente.nlwikipedia.org

The concentration of oxygen vacancies can be controlled by several factors:

Oxygen Partial Pressure (p(O2)): Lowering the oxygen partial pressure at elevated temperatures promotes the formation of oxygen vacancies. researchgate.netuni-rostock.deutwente.nl

Doping: Introducing acceptor dopants, such as Fe³⁺ on the Ti⁴⁺ site, necessitates charge compensation, which can be achieved through the formation of oxygen vacancies. utwente.nl For every two Fe³⁺ ions substituting Ti⁴⁺, one oxygen vacancy is created to maintain charge neutrality. utwente.nl

Temperature: Increasing the temperature can provide the energy required to create vacancies. researchgate.netsciengpub.ir

The presence of oxygen vacancies can lead to phenomena such as pseudo-piezoelectricity, where lattice distortions caused by these defects create electric dipoles. uni-rostock.de

Cation vacancies (missing Ca²⁺ or Ti⁴⁺ ions) and interstitials (ions located in between regular lattice sites) are other important point defects in the this compound lattice. researchgate.net

Calcium Vacancies: Oxygen-excess non-stoichiometry can be accommodated by the formation of calcium vacancies. researchgate.net This can occur with the segregation of a CaO-rich Ruddlesden-Popper phase. researchgate.net

Titanium Vacancies: Donor substitution on the A-site (Ca²⁺ site) can lead to the formation of titanium vacancies for charge compensation. ekb.eg

Cation Interstitials: While less common than vacancies, interstitial cations can also exist, though they often have high formation energies. wikipedia.org

The introduction of dopants can be facilitated by creating A-site (calcium) deficiencies, which promotes the incorporation of higher concentrations of dopant ions. mdpi.com

Oxygen Vacancy Formation and Concentration Control in this compound

Impact of Oxygen Partial Pressure on this compound Defect Equilibria

The concentration of various point defects in this compound at equilibrium is strongly dependent on the oxygen partial pressure (p(O₂)) at elevated temperatures. researchgate.netresearchgate.net The defect equilibria can be considered in different p(O₂) regimes:

Extremely Reducing Conditions: At very low p(O₂), the concentration of oxygen vacancies and electrons is high. researchgate.net

Reducing Conditions: In this regime, the charge neutrality is often dominated by electrons and oxygen vacancies. researchgate.netuni-rostock.de

Oxidizing Conditions: Under high p(O₂), the formation of cation vacancies (like calcium vacancies) and electron holes becomes more favorable to accommodate any excess oxygen. researchgate.net

The electrical conductivity of this compound is directly linked to the defect concentrations, which in turn are controlled by the oxygen partial pressure. researchgate.netresearchgate.net For example, in undoped CaTiO₃, decreasing p(O₂) leads to an increase in n-type electronic conductivity due to the formation of electrons alongside oxygen vacancies. rsc.org Conversely, at high p(O₂), p-type conductivity due to electron holes can be observed. researchgate.net

Metastable Defects and Non-Equilibrium Solid Solutions in this compound Thin Films

Thin film deposition processes, such as magnetron sputtering, can create a high concentration of metastable defects and a wide range of non-equilibrium solid solutions in this compound at room temperature. researchgate.netakjournals.com These films can accommodate a much larger variation in the cation stoichiometric ratio (Ca/Ti ratio) compared to bulk ceramics. akjournals.com

Key findings related to metastable defects in CaTiO₃ thin films include:

A large number of oxygen point defects are often created during the thin film deposition process. researchgate.netakjournals.com

These films can exhibit an expanded solid solution range, for instance, up to 10% on both the Ti-rich and Ca-rich sides, without the formation of secondary phases. akjournals.com

The crystal lattice distortion increases as the composition deviates from stoichiometry. akjournals.comresearchgate.net

Annealing can reduce the concentration of these metastable defects, but even annealed films tend to have a significantly higher oxygen defect concentration than single crystals. akjournals.comresearchgate.net The excess oxygen vacancies in thin films are considered to be in a metastable state. akjournals.com

Mechanisms of Charge Compensation in Doped this compound Systems

Electronic Compensation: The excess or deficit charge is balanced by the formation of electronic defects, such as electrons (e') or electron holes (h•). For donor dopants (e.g., Nb⁵⁺ on the Ti⁴⁺ site), compensation can occur through the creation of electrons. aip.org

Ionic Compensation: The charge imbalance is compensated by the formation of ionic defects, such as vacancies.

Acceptor Doping: When an acceptor ion (e.g., Fe³⁺) substitutes for Ti⁴⁺, the negative effective charge can be compensated by the formation of positively charged oxygen vacancies (Vö). utwente.nl

Donor Doping: For donor dopants, compensation can occur through the formation of cation vacancies (e.g., calcium vacancies, V"Ca). aip.orgaip.org For instance, when Yb³⁺ is incorporated at the Ca²⁺ site, the positive effective charge can be compensated by calcium vacancies. aip.org

Self-Compensation: This occurs when a dopant ion simultaneously substitutes on both the A (Ca) and B (Ti) sites. For example, Yb³⁺ can substitute for both Ca²⁺ and Ti⁴⁺, leading to charge balance without the need for other compensating defects. aip.org

The prevailing charge compensation mechanism can shift with changing oxygen partial pressure. For donor-doped systems, electronic compensation is often favored at low p(O₂), while ionic compensation dominates at high p(O₂). researchgate.net

Table 1: Examples of Charge Compensation Mechanisms in Doped CaTiO₃

| Dopant Substitution | Charge Compensation Mechanism | Kröger-Vink Notation of Defect Reaction |

| Fe³⁺ on Ti⁴⁺ site (Acceptor) | Oxygen Vacancy Formation | 2Fe₂O₃ + 4TiO₂ → 4Fe'Ti + 2Vö + 6O_O |

| Nb⁵⁺ on Ti⁴⁺ site (Donor) | Cation Vacancy Formation | 2Nb₂O₅ + 4CaO → 4Nb•Ti + V"Ca + 3CaTiO₃ |

| Yb³⁺ on both Ca²⁺ and Ti⁴⁺ sites | Self-Compensation | Yb₂O₃ → Yb•Ca + Yb'Ti + 3O_O |

Influence of Defect Structure on this compound Transport Phenomena

The defect structure, particularly the type and concentration of point defects, has a profound impact on the transport phenomena in this compound, including ionic and electronic conductivity. researchgate.netaip.org

Ionic Conductivity: The presence of oxygen vacancies is crucial for oxide ion conductivity. utwente.nlresearchgate.net Oxygen ions can migrate through the lattice by hopping into adjacent vacant sites. Doping with acceptors like iron can significantly increase the ionic conductivity by increasing the oxygen vacancy concentration. utwente.nlresearchgate.net However, at high dopant concentrations, the ordering of these vacancies can occur, which in turn decreases the ionic conductivity. utwente.nl

Electronic Conductivity: The electronic conductivity is determined by the concentration and mobility of electrons and electron holes. uni-rostock.de

n-type conductivity: Arises from the presence of excess electrons, often created under reducing conditions along with oxygen vacancies. researchgate.netrsc.org

p-type conductivity: Results from electron holes (O⁻ ions on the oxygen sublattice), which can be introduced by acceptor doping or by processing in an oxidizing atmosphere. researchgate.net The mobility of holes is generally higher than that of oxygen vacancies. researchgate.net

Mixed Ionic-Electronic Conduction (MIEC): Doping CaTiO₃ can induce MIEC, a desirable property for applications such as oxygen separation membranes and electrodes in solid oxide fuel cells. utwente.nl Iron doping, for example, increases both ionic and electronic conductivity. researchgate.net

Advanced Theoretical and Computational Studies of Calcium Titanate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure of materials, including the perovskite calcium titanate (CaTiO₃). wikipedia.org This quantum mechanical modeling method allows for the determination of a many-electron system's properties through its spatially dependent electron density. wikipedia.org DFT calculations have been widely used to explore the structural, optoelectronic, thermal, and elastic properties of alkaline earth-based titanate perovskites. researchgate.net Specifically for CaTiO₃, DFT has been employed to study its various phases (cubic, tetragonal, and orthorhombic), predict their stability, and analyze their electronic characteristics. arxiv.orgarxiv.org

Band Structure and Band Gap Engineering in this compound

The band structure of a material dictates its electronic and optical properties. For CaTiO₃, DFT calculations have shown that it is a wide-gap semiconductor across its different crystalline phases. arxiv.orgarxiv.org The calculated band gap values vary depending on the phase and the computational approximations used. For instance, one study calculated the band gaps for the cubic, tetragonal, and orthorhombic phases to be 2.83 eV, 3.07 eV, and 3.26 eV, respectively, using the TB-mBJ approximation. arxiv.orgresearchgate.net Another study reported a direct band gap of 3.535 eV for cubic CaTiO₃. researchgate.net It is a known tendency for standard DFT functionals like the Generalized Gradient Approximation (GGA) to underestimate the experimental band gap. researchgate.net

Band gap engineering, the process of tuning the band gap of a material for specific applications, is a key area of research. mdpi.com In the context of CaTiO₃, this can be achieved through various means, including doping and applying pressure. mdpi.comuobasrah.edu.iq

Doping: Introducing dopants into the CaTiO₃ lattice can significantly alter its electronic band structure. For example, doping with lanthanum has been theoretically investigated to understand its effect on the band gap. researchgate.net The introduction of new energy states by the dopant atoms can modify the band structure and, consequently, the material's properties. mdpi.com

Pressure: Applying hydrostatic pressure can also engineer the band gap of CaTiO₃. Studies have shown that increasing pressure on cubic CaTiO₃ leads to an increase in its indirect band gap. uobasrah.edu.iq At a sufficiently high pressure (around 120 GPa), a transition to a direct band gap material is predicted. uobasrah.edu.iqaip.org This pressure-induced modification of the electronic structure opens possibilities for its use in optoelectronic devices. uobasrah.edu.iqrsc.org

The following table summarizes some of the calculated band gap values for different phases of CaTiO₃ from various theoretical studies.

| Crystalline Phase | Calculation Method | Band Gap (eV) | Direct/Indirect |

| Cubic | TB-mBJ | 2.83 | - |

| Tetragonal | TB-mBJ | 3.07 | - |

| Orthorhombic | TB-mBJ | 3.26 | - |

| Cubic | DFT | 3.535 | Direct |

| Cubic | GGA | 2.003 | Indirect (Γ-M) |

| Cubic (at 120 GPa) | GGA | 2.535 | Direct (Γ-Γ) |

| Orthorhombic | GGA | 2.43 | Direct (Γ) |

Density of States (DOS) and Electronic Charge Distribution in this compound

The Density of States (DOS) provides crucial information about the distribution of electronic states at different energy levels within a material. mdpi.com For CaTiO₃, DOS analysis reveals the contributions of the constituent atoms (Ca, Ti, and O) to the valence and conduction bands.

In the orthorhombic phase, the top of the valence band is predominantly formed by O-2p states, while the bottom of the conduction band is mainly composed of Ti-3d states. researchgate.net In the cubic phase under ambient pressure, the conduction band is a mix of Ca-3d, O-2p, O-3s, and Ti-3d states. aip.org The valence band maximum is primarily due to O-2p states. aip.org

Analysis of the electronic charge distribution can elucidate the nature of the chemical bonds within the CaTiO₃ crystal. Charge density plots have shown that the bond between Ca and Ti is purely ionic. aip.org The distribution of electronic states and charge density can be influenced by factors such as structural phase transitions, which involve changes in interatomic distances and can lead to an increased density of electronic states. arxiv.orgresearchgate.net Studies have also shown that spin-polarized calculations indicate a non-magnetic nature for CaTiO₃ under a range of pressures, as the DOS for spin-up and spin-down states are identical. aip.org

First-Principles Investigations of this compound Elastic Properties and Stability

First-principles calculations, based on DFT, are instrumental in determining the mechanical properties and structural stability of materials like CaTiO₃. These calculations can predict elastic constants, which are crucial for understanding a material's response to external stress and for establishing its mechanical stability. aip.org

For cubic CaTiO₃, the calculated elastic constants (C₁₁, C₁₂, and C₄₄) satisfy the necessary mechanical stability criteria for a cubic crystal. aip.org The stability of different phases of CaTiO₃ has also been investigated, with theoretical calculations confirming that the orthorhombic phase is the most stable at ambient conditions, which aligns with experimental findings. arxiv.orgarxiv.org

Key mechanical properties that can be derived from the elastic constants include:

Bulk Modulus (B): A measure of a material's resistance to compression.

Shear Modulus (G): A measure of a material's resistance to shearing deformation.

Young's Modulus (E): Defines the tensile elasticity of a material. uobasrah.edu.iq

Pugh's Ratio (B/G): This ratio is used to predict the brittle or ductile nature of a material. A value below a critical threshold (typically 1.75) indicates a brittle nature. uobasrah.edu.iq Calculations for CaTiO₃ have predicted it to be brittle. uobasrah.edu.iq

The following table presents calculated elastic properties for cubic CaTiO₃.

| Property | Calculated Value |

| C₁₁ (GPa) | 338.4 |

| C₁₂ (GPa) | 129.5 |

| C₄₄ (GPa) | 131.6 |

| Bulk Modulus (B₀) (GPa) | 199.1 |

| Shear Modulus (G) (GPa) | 122.4 |

| Young's Modulus (E) (GPa) | 309.4 |

| B₀/G Ratio | 1.626 |

Theoretical Modeling of Phonon Spectra and Lattice Dynamics in this compound

The study of phonon spectra and lattice dynamics provides insight into the vibrational properties of a crystal lattice, which are linked to its thermal properties and structural stability. uclouvain.be First-principles calculations can be used to determine the phonon dispersion curves and the phonon density of states. stfc.ac.uk

For CaTiO₃, theoretical modeling has been used to investigate its lattice dynamics. These studies have confirmed that the calculated phonon spectra can explain anomalous dispersion features observed experimentally. aps.org The dielectric response of CaTiO₃ is significantly influenced by low-frequency polar optical modes, where cation motion opposes oxygen motion. researchgate.net The frequencies of these phonons, and consequently the dielectric constant, are predicted to be sensitive to pressure. researchgate.net

The stability of a crystal structure is indicated by the absence of imaginary frequencies in its phonon spectrum across the entire Brillouin zone. uclouvain.be Theoretical investigations of the phonon dispersion for different phases of CaTiO₃ can therefore predict their dynamic stability.

Computational Studies on Defect Formation Energies and Migration Pathways in this compound

Defects in the crystal lattice of CaTiO₃, such as vacancies and interstitials, can significantly influence its properties. acs.org Computational studies using methods like DFT are crucial for understanding the energetics of defect formation and the mechanisms of ion migration. nih.gov

These studies calculate the formation energies of various native point defects, such as calcium vacancies (V_Ca), titanium vacancies (V_Ti), and oxygen vacancies (V_O). researchgate.net For instance, in orthorhombic CaTiO₃, calculations have shown that Ca vacancies, Ti vacancies, and Ca antisite defects (Ca_Ti) are energetically favorable. researchgate.net

Furthermore, computational models can be used to map out the migration pathways of defects and calculate the associated energy barriers. This is particularly important for understanding ionic conductivity in materials. In the context of titanate perovskites, first-principles DFT has been used to investigate oxygen vacancy migration on their surfaces. researchgate.netacs.org For CaTiO₃, it was found that the presence of an oxygen vacancy can lead to significant local structural distortions, creating a thermodynamic trap for the vacancy. researchgate.netacs.org This is in contrast to other titanates like SrTiO₃ and BaTiO₃, where vacancy diffusion is kinetically controlled. researchgate.netacs.org

Energy Band Alignment Studies for this compound Heterostructures

Understanding the energy band alignment at the interface of CaTiO₃ with other materials is critical for designing and optimizing heterostructure devices, such as those used in electronics and photocatalysis. researchgate.net The band alignment determines how charge carriers (electrons and holes) are transferred across the interface. aps.org

Theoretical studies can predict the valence band offset (VBO) and conduction band offset (CBO) between CaTiO₃ and another material. aip.org For example, in a heterostructure composed of CaCu₃Ti₄O₁₂ (CCTO) and another oxide, DFT calculations were used to study the energy band alignment and the resulting electronic properties. d-nb.info These calculations can help in tuning the energy bands of the individual components to achieve desired functionalities. d-nb.info The formation of a type II band alignment, where both the conduction and valence band edges of one material are lower than those of the other, can be beneficial for charge separation in photocatalytic applications. aip.org

Functional Properties and Their Scientific Exploration in Calcium Titanate

Dielectric Response and Relaxation Phenomena in Calcium Titanate

This compound (CaTiO₃) is recognized for its notable dielectric properties, particularly its high permittivity. researchgate.netresearchgate.net Pure CaTiO₃ typically exhibits a dielectric constant (relative permittivity, εr) of approximately 170 to 190 at room temperature. nist.govnih.gov However, under certain conditions and in composite forms, this value can be significantly higher.

While pure CaTiO₃ does not exhibit colossal permittivity on the scale of CCTO, investigations into its composites and doped variations aim to enhance its dielectric constant. For instance, composites of CaTiO₃ with materials like polytetrafluoroethylene (PTFE) and titanium dioxide (TiO₂) have been studied to achieve desirable dielectric properties for specific applications. scirp.org The dielectric constant of CaTiO₃ itself can be influenced by factors such as sintering temperature and time during its preparation; for example, increasing the sintering time has been shown to increase the dielectric constant. chalcogen.ro Similarly, processing techniques like spark plasma sintering can yield CaTiO₃ ceramics with a high relative permittivity, with values around 370 being reported. mdpi.com

The quest for high-permittivity materials is driven by the demand for miniaturization in electronic components like capacitors, where a high dielectric constant allows for greater charge storage in a smaller volume. openaccessjournals.comsamaterials.com

Table 1: Reported Dielectric Constants for this compound and Related Materials

| Material | Dielectric Constant (εr) | Conditions/Notes | Reference |

|---|---|---|---|

| Pure CaTiO₃ Ceramic | ~170 | Room Temperature | nih.gov |

| Pure CaTiO₃ Ceramic | 190 | Furnace-sintered | mdpi.com |

| Spark Plasma Sintered CaTiO₃ | ~370 | Optimized sintering at 1 MHz | mdpi.com |

| CaCu₃Ti₄O₁₂ (CCTO) | >10,000 | Room Temperature, attributed to IBLC model | openaccessjournals.comwikipedia.org |

| CaTiO₃-La₂O₃ System (23 mol% La₂O₃) | 30 - 120 | Varies with composition | researchgate.net |

Dielectric loss (represented by the loss tangent, tan δ) is a critical parameter for dielectric materials, signifying the dissipation of energy within the material when subjected to an alternating electric field. samaterials.com For applications in microwave communications and high-frequency capacitors, a low dielectric loss is essential. researchgate.netnih.gov Pure CaTiO₃ is known for its relatively modest dielectric loss, which makes it a suitable candidate for such applications.

The mechanisms contributing to dielectric loss in titanate ceramics are complex and can include contributions from charge carrier hopping, domain wall motion, and vibrations of the crystal lattice. nih.govupm.edu.my In materials like CCTO, which exhibit colossal permittivity, the dielectric loss is often higher, which has limited their practical application. osti.gov The same microstructural features (like grain boundaries) that give rise to the high dielectric constant in the IBLC model can also be pathways for energy dissipation, thus increasing the loss tangent. mdpi.com

Several strategies are being explored to minimize dielectric loss in this compound-based materials:

Processing and Sintering Control: The conditions under which CaTiO₃ ceramics are prepared have a significant impact on their dielectric loss. For instance, using spark plasma sintering at higher temperatures (e.g., 1200-1250 °C) has been shown to produce ceramics with a lower and more stable loss tangent compared to those sintered at lower temperatures. mdpi.com Increasing the sintering time can also lead to a decrease in the loss tangent. chalcogen.ro

Doping and Composite Formation: The introduction of dopants or the creation of composites can be used to tailor the dielectric properties. Adding materials like La₂O₃ to CaTiO₃ can result in ceramics with very low dielectric loss [tan δ = (1–6) × 10⁻⁴]. researchgate.net Similarly, in composites of PTFE/TiO₂/CaTiO₃, a low loss tangent of 0.002 has been achieved. scirp.org In CCTO, co-doping with elements like aluminum and tantalum or niobium has been investigated to reduce the typically high dielectric loss while maintaining a high dielectric constant. mdpi.com

Microstructure Engineering: Since dielectric loss is closely linked to the material's microstructure, controlling grain size and porosity is crucial. A dense, uniform microstructure generally leads to lower losses. mdpi.commdpi.com For example, abnormal grain growth observed in CCTO sintered at higher temperatures (1140°C) was associated with a higher dielectric loss compared to samples with normal grain growth sintered at a lower temperature (1090°C). ijsr.net

Table 2: Dielectric Loss in this compound Systems

| Material System | Loss Tangent (tan δ) | Measurement Conditions | Reference |

|---|---|---|---|

| Spark Plasma Sintered CaTiO₃ | ~0.008 | 1 MHz, optimized sintering | mdpi.com |

| Furnace-sintered CaTiO₃ | 0.033 | - | mdpi.com |

| CaTiO₃-La₂O₃ System | (1 - 6) x 10⁻⁴ | Temperature range 5 - 600°C | researchgate.net |

| PTFE/TiO₂/CaTiO₃ Composite | 0.002 | 16 wt% CaTiO₃ | scirp.org |

| CaCu₃Ti₄O₁₂ (CCTO) | ~0.03 | - | samaterials.com |

The dielectric properties of this compound, including its dielectric constant and loss tangent, are not static but vary with the frequency of the applied electric field and the ambient temperature. nih.govchalcogen.ro

Temperature Dependence: The dielectric constant of pure CaTiO₃ exhibits a distinct temperature dependence. It generally increases as the temperature decreases from room temperature, a behavior characteristic of perovskite materials and often described as a hallmark of incipient ferroelectricity. nist.govnih.govchalcogen.ro This trend continues until the dielectric constant saturates at very low temperatures (below 50 K). aip.orgresearchgate.net For instance, at room temperature, the dielectric constant is around 180, and it extrapolates to a value greater than 300 at zero temperature. nist.gov

The dielectric loss is also temperature-dependent. In pulsed-laser-deposited CaTiO₃ thin films, the loss was found to be on the order of 10⁻⁴ at low temperatures. aip.org In ceramic samples, the behavior can be more complex. Studies on CaTiO₃ ceramics have shown that the dielectric loss tangent peak shifts to higher frequencies as the temperature rises. upm.edu.my In some CaTiO₃-based solid solutions, the temperature dependence of the dielectric permittivity shows features corresponding to structural phase transitions. aip.org

This interplay between temperature, frequency, and dielectric properties is crucial for designing devices that need to operate reliably across a range of conditions.

Table 3: Temperature and Frequency Effects on CaTiO₃ Dielectric Properties

| Property | Effect of Increasing Frequency | Effect of Decreasing Temperature | Reference |

|---|---|---|---|

| Dielectric Constant (εr) | Generally decreases | Increases, then saturates at very low temperatures | nist.govnih.govchalcogen.ro |

| Dielectric Loss (tan δ) | Can decrease or show relaxation peaks | Generally decreases to very low values | chalcogen.rotandfonline.comaip.org |

Dielectric tunability refers to the ability to change a material's dielectric constant by applying an external DC electric field. This property is highly desirable for applications in tunable microwave devices, such as phase shifters, filters, and oscillators. jkps.or.kruspto.gov

This compound thin films have demonstrated notable dielectric tunability. Research on high-quality epitaxial CaTiO₃ thin films has shown that their dielectric constant can be effectively modulated by an applied electric field. Specifically, a tunability of 6% at room temperature and up to 10% at 200 K has been reported. aip.orguspto.gov This tunability, combined with its low dielectric loss, makes CaTiO₃ a promising candidate for such tunable device applications. uspto.gov

The mechanism behind this tunability in paraelectric or incipient ferroelectric materials like CaTiO₃ is the suppression of the soft phonon mode by the electric field, which in turn reduces the dielectric permittivity. In materials used for tunable devices, the goal is to achieve a high tunability with a minimal applied field while keeping the dielectric loss low. jkps.or.kr While materials like (Ba,Sr)TiO₃ (BST) are widely studied for their high tunability, their thin films often show properties inferior to their bulk counterparts. uspto.gov The promising results from CaTiO₃ thin films suggest they could be a viable alternative. aip.orguspto.gov

Frequency and Temperature Dependence of Dielectric Properties in this compound

Ferroelectric and Antiferroelectric Behavior in this compound Systems

Pure, bulk this compound is classified as an incipient ferroelectric. aip.orgresearchgate.net This means that while it possesses polar soft phonon modes, which are precursors to a ferroelectric state, it does not undergo a spontaneous transition to a ferroelectric phase down to absolute zero temperature under normal pressure. researchgate.netjkps.or.kr Its dielectric constant increases upon cooling, following a Curie-Weiss law, but instead of diverging at a Curie temperature (Tc), it saturates at very low temperatures (below 30-50 K). aip.orgresearchgate.nettandfonline.com This stabilization of the paraelectric state at low temperatures is a characteristic feature. While sometimes grouped with quantum paraelectrics like SrTiO₃ and KTaO₃, some researchers argue that CaTiO₃ should be classified distinctly as an incipient ferroelectric because its low-temperature permittivity is significantly lower and its stabilization mechanism may differ. aip.orgresearchgate.netlmaleidykla.lt

However, the ferroelectric state in CaTiO₃ can be induced under specific conditions:

Chemical Substitution: Introducing other ions into the CaTiO₃ lattice can induce a ferroelectric phase transition. For example, in Ca₁₋ₓPbₓTiO₃ solid solutions, a gradual crossover from incipient ferroelectric behavior to a relaxor state and then to a true ferroelectric state is observed as the lead (Pb) content increases. aip.orgresearchgate.net A ferroelectric transition appears at a temperature of 17 K for a lead concentration of x=0.3. researchgate.net

Epitaxial Strain: Applying strain to thin films of CaTiO₃ can also induce ferroelectricity. Theoretical calculations and experimental work have shown that both tensile and compressive strain can lead to a paraelectric-to-ferroelectric phase transition. researchgate.netaip.org For instance, a tensile strain of greater than 1.1% in epitaxial films can induce an in-plane polarization, raising the transition temperature to as high as 175 K. researchgate.net Compressive strain has also been shown to induce room-temperature ferroelectricity in some cases, although the mechanism might be linked to defect dipoles. researchgate.netaip.org

Nanoscaling: Recent studies on CaTiO₃ nanoparticles have revealed an emergent ferroelectric phase with a transition temperature around 350-370 K, well above room temperature. csic.es This suggests that surface effects and lattice distortions at the nanoscale can stabilize a polar phase that is not present in the bulk material. csic.es

The structural phase transitions in CaTiO₃ are complex. In its bulk form, it transitions from a cubic perovskite structure above ~1580 K to a tetragonal phase, and then to an orthorhombic phase below ~1500 K. nist.govmdpi.com The ground-state orthorhombic structure is non-polar (paraelectric). jkps.or.kr The induced ferroelectric phases often have different symmetries, such as orthorhombic C2v or tetragonal C4v, depending on the inducing factor. researchgate.netaip.org

Polarization Mechanisms and Hysteresis Loop Analysis in this compound

The polarization behavior of this compound (CaTiO3) is a subject of significant scientific interest, particularly because its response to an external electric field underpins its dielectric and potential ferroelectric properties. While bulk CaTiO3 possesses a centrosymmetric orthorhombic crystal structure at room temperature, which theoretically precludes piezoelectricity and ferroelectricity, studies on nanostructured and specially processed CaTiO3 reveal intriguing polarization phenomena. wikipedia.orgwikipedia.org

The primary polarization mechanism in ideal perovskite structures involves the displacement of cations and anions under an applied electric field, leading to the formation of electric dipoles. However, in materials like CaTiO3, defects and structural distortions play a crucial role. For instance, in nanostructured CaTiO3 prepared by methods like sol-gel synthesis and field-assisted sintering, the generation of electric dipoles is attributed to lattice distortions. These distortions can be caused by highly localized defects, such as oxygen vacancies, which lead to an off-centering of the titanium ions within the TiO6 octahedra. wikipedia.orgwikipedia.org This structural instability breaks the crystal symmetry, resulting in observable pseudo-piezoelectric and ferroelectric-like behaviors. wikipedia.orgwikipedia.org

Hysteresis loop analysis is a fundamental technique used to characterize the ferroelectric nature of a material. A typical ferroelectric hysteresis loop plots polarization (P) versus the applied electric field (E). Key parameters derived from this loop include:

Saturation Polarization (Ps): The maximum polarization that can be induced in the material. fishersci.no

Remanent Polarization (Pr): The polarization that remains after the external electric field is removed. fishersci.no

Coercive Field (Ec): The magnitude of the electric field required to switch the polarization direction. fishersci.no

In the context of calcium copper titanate (CCTO), a related compound, Kelvin probe force microscopy has been used to observe polarization switching. The application of an external electric field induced a change in the surface potential of a grain, and this induced polarization could be switched by applying a bias in the opposite direction. americanelements.com This indicates the presence of switchable dipole moments arising from local lattice distortions. americanelements.com While hysteresis loops with a small remnant polarization have been observed in CCTO, the material's relatively low grain resistivity suggests that the dipole moments from these local distortions are not expected to be large. americanelements.com

The study of polarization-electric field (P-E) and current-electric field (I-E) loops provides deeper insights into these dynamic processes. For example, the appearance of additional current peaks in the I-E loops at different temperatures can signal the activation of different polarization mechanisms. nih.gov

Interactive Data Table: Key Parameters from Hysteresis Loop Analysis

| Parameter | Description | Typical Indication in CaTiO3 studies |

| Saturation Polarization (Ps) | Maximum achievable polarization under a strong electric field. | Varies with processing and doping; indicates the density of aligned dipoles. |

| Remanent Polarization (Pr) | Polarization retained in the absence of an electric field. | Small values observed, suggesting weak ferroelectricity or pseudo-ferroelectricity. americanelements.com |

| Coercive Field (Ec) | Electric field needed to reverse the polarization. | Dependent on temperature and frequency; reflects the energy barrier for domain switching. |

Ferroelectric Domain Structures and Their Characterization

Ferroelectric domains are regions within a crystal where the spontaneous polarization is uniformly oriented. These domains are separated by domain walls, which are nanoscale interfaces across which the polarization direction changes. fishersci.ca The ability to observe and understand these domain structures is crucial for explaining the macroscopic ferroelectric and piezoelectric properties of a material.

In ideal ferroelectric materials, domains form to minimize the electrostatic energy of the depolarizing field and the elastic energy associated with mechanical constraints. Common types of domain walls include 180° walls, where the polarization vectors are antiparallel, and non-180° walls (e.g., 90° walls in tetragonal systems), where the polarization changes direction by an angle other than 180°. nih.gov

While bulk CaTiO3 is not truly ferroelectric, ferroelectric characteristics can emerge in thin films or nanostructures. For instance, when CaTiO3 is grown as a thin film in the (111) direction, it can exhibit ferroelectric structural features up to a thickness of about 9 nm before reverting to its standard paraelectric phase. nih.gov In polycrystalline calcium copper titanate (CCTO), it has been observed that individual grains can be composed of domains with zone axes tilted relative to each other. americanelements.com This crystallographic misfit can induce local lattice distortions and the formation of dislocations in the domain wall regions, leading to the emergence of local dipole moments. americanelements.com

Several advanced microscopy techniques are employed to characterize these ferroelectric domain structures:

Transmission Electron Microscopy (TEM): TEM and its variations, like high-resolution TEM (HRTEM) and dark-field TEM, are powerful tools for visualizing domain structures and domain walls at the nanoscale. ereztech.comfishersci.ca For example, TEM investigations of lead this compound (PCT) ceramics have revealed the presence of 90° domain structures that form to accommodate internal strains during cooling from high temperatures. ereztech.com

Piezoresponse Force Microscopy (PFM): PFM is a scanning probe microscopy technique that has become one of the most valuable methods for imaging ferroelectric domains. fishersci.ca It works by applying a modulated electric field with a conductive tip and detecting the resulting piezoelectric vibration of the sample surface. This allows for the mapping of both the amplitude and phase of the piezoelectric response, which directly correspond to the magnitude and orientation of the local polarization vector. fishersci.caamericanelements.com PFM has been instrumental in demonstrating polarization switching within individual grains of CCTO. americanelements.com

Kelvin Probe Force Microscopy (KPFM): KPFM measures the surface potential of a material, providing information about the local work function and charge distribution. It has been used to directly observe variations in surface potential within a single grain of CCTO after the application of an external electric field, confirming the presence of induced and switchable polarization. americanelements.com

X-ray Diffraction (XRD): While primarily used for determining crystal structure, in-situ XRD under an applied electric field can reveal changes in the lattice and domain texture, providing indirect evidence of domain reorientation and switching. wikipedia.org

The study of these domain structures and their dynamics under external stimuli is essential for engineering ferroelectric materials with tailored properties for applications in memory devices, sensors, and actuators. nih.gov

Piezoelectric Response and Electromechanical Coupling in this compound

Pseudo-Piezoelectricity in Undoped and Doped this compound

This compound, in its ideal polycrystalline form, has an orthorhombic crystal structure belonging to a centrosymmetric point group, which means it should not exhibit piezoelectricity. wikipedia.orgwikipedia.org However, research has shown that nanostructured CaTiO3, particularly when synthesized via methods like sol-gel and densified using field-assisted sintering (such as spark plasma sintering), displays a measurable piezoelectric response. wikipedia.orgwikipedia.org This phenomenon is termed "pseudo-piezoelectricity" because it arises not from an intrinsic non-centrosymmetric crystal structure, but from a distorted structure induced by processing conditions. wikipedia.org

The origin of this pseudo-piezoelectricity is believed to be the creation of localized defects, primarily oxygen vacancies, during the high-temperature, high-pressure sintering process. wikipedia.org These defects can lead to an instability in the TiO6 octahedra, causing the titanium ions to shift from their central positions. wikipedia.orgwikipedia.org This off-centering breaks the local crystal symmetry and generates electric dipoles. Under an applied stress, these dipoles can align, producing a net electrical charge, which is the hallmark of the direct piezoelectric effect.

The pseudo-piezoelectric behavior of CaTiO3 can be tuned and enhanced through doping. wikipedia.orgwikipedia.org Introducing specific elements into the CaTiO3 lattice can increase the strain and defect concentration, leading to a stronger piezoelectric response. wikipedia.orgwikipedia.org For example, studies have been conducted on CaTiO3 doped with elements that are biocompatible, such as magnesium (Mg) and iron (Fe). wikipedia.orgwikipedia.org

Research findings have demonstrated that:

Doping with Mg and Fe increases the structural distortions and defects in the CaTiO3 lattice compared to the undoped material. wikipedia.orgwikipedia.org

This enhanced distortion leads to a stronger pseudo-piezoelectric effect. The charge generated under a given force is higher in the doped samples. wikipedia.orgwikipedia.org

Iron-doped CaTiO3 has been shown to produce a greater charge than magnesium-doped CaTiO3, which in turn produces more charge than pure CaTiO3. wikipedia.orgwikipedia.org

This tunability is of significant interest for applications in biomedical engineering, where piezoelectric scaffolds can provide electrical stimulation to promote bone growth and tissue repair. wikipedia.orgwikipedia.org

Interactive Data Table: Piezoelectric Charge in Undoped and Doped CaTiO3

| Material | Produced Charge (pC) |

| Pure CaTiO3 | 2.1 ± 0.3 |

| Magnesium (Mg) doped CaTiO3 | 2.9 ± 0.1 |

| Iron (Fe) doped CaTiO3 | 3.6 ± 0.2 |

Source: Data compiled from studies on pseudo-piezoelectricity in doped this compound. wikipedia.orgwikipedia.org

Structural Changes and Piezoelectric Coefficient Analysis under Electric Fields